molecular formula C14H20N3O10-3 B1226009 Pentetate(3-)

Pentetate(3-)

Cat. No. B1226009
M. Wt: 390.32 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetate(3-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(2-). It is a conjugate acid of a pentetate(4-).

Scientific Research Applications

  • Radiopharmaceutical Applications :

    • [(99m)Tc]pentetate ([(99m)Tc]DTPA) is a commonly used agent in radiopharmaceutical renography. An alternative method for assessing its radiochemical purity (RCP) was validated, indicating its importance in quality control and stability indication for medical imaging purposes (Borré et al., 2013).
  • Diagnostic Imaging :

    • Pentetic acid has shown efficacy in diagnostic imaging, particularly when complexed with radioisotopes like Tc 99m or In 111. It's used in imaging procedures for identifying and assessing various health conditions (Definitions, 2020).
  • Use in Cardiac Imaging :

    • Imciromab pentetate, a murine monoclonal antibody derivative, is used in cardiac imaging. It localizes to areas of cardiac myocyte necrosis, aiding in the assessment of cardiac conditions and the management of patient treatment (Faulds & Fitton, 1994).
  • Endodontic Therapy :

    • Pentetic acid, as a chelating agent, has shown effectiveness in endodontic therapy. It enhances the bond strength of endodontic sealers to dentin, suggesting its potential role in dental treatments (Patil et al., 2021).
  • Safety in Cosmetics :

    • Pentetic Acid and its sodium salts are used as chelating agents in cosmetics. Their safety assessment indicates that they are non-irritating and not sensitizing, highlighting their utility in cosmetic products (Benes & Burnett, 2008).
  • Catalytic Applications :

    • Pentetic acid derivatives have been investigated for their potential in promoting increased removal of insoluble colloidal forms of plutonium, indicating their application in chemical processes and therapy (Guilmette et al., 1979).

properties

Product Name

Pentetate(3-)

Molecular Formula

C14H20N3O10-3

Molecular Weight

390.32 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-3

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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